molecular formula C11H18N4O B1460867 6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine CAS No. 1598435-48-3

6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine

Cat. No. B1460867
CAS RN: 1598435-48-3
M. Wt: 222.29 g/mol
InChI Key: GEXGKRKNVSWLOG-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For example, a related compound, (2S,2′S,6R,6′R)-4,4′-(6-Bromopyrido[2,3-d]pyrimidine-2,4-diyl)bis(2,6-dimethylmorpholine), is synthesized in four steps and confirmed by 1H and 13C NMR and FTIR spectroscopy .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the structure of a similar compound was optimized using DFT and compared with X-ray measurements .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For a related compound, (2S,6R)-2,6-dimethylmorpholine, the molecular formula is C12H26N2O2, the average mass is 230.347 Da, and the mono-isotopic mass is 230.199432 Da .

Scientific Research Applications

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor . It’s been found to inhibit certain enzymes, including milde enzymes, which are proteases related to various allergic diseases . By inhibiting these enzymes, the compound could potentially alleviate symptoms of asthma, allergic rhinitis, and other related conditions.

Antibacterial Activity

Studies suggest that 6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine possesses antibacterial activity against certain strains of bacteria . This includes efficacy against antibiotic-resistant organisms, making it a promising candidate for developing new treatments for drug-resistant bacterial infections.

Neuroprotective Potential

Research indicates that this compound may offer neuroprotective benefits , suggesting it could help protect nerve cells from damage . This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Anti-Tumor Activity

The compound has demonstrated potential anti-tumor properties in scientific studies . Its unique structure and biological activity could make it a valuable asset in the development of new cancer therapies.

Anti-Inflammatory Properties

Due to its pharmacological activity, 6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine may also serve as an anti-inflammatory agent . This could be beneficial in treating conditions characterized by inflammation.

Pharmacological Research

The unique structure of this compound, containing a pneumatic base and sulfur nitrogen miscellaneous ring, offers a wide range of application prospects in pharmaceutical chemistry . It’s a subject of interest for developing novel pharmacological agents.

Mechanism of Action

properties

IUPAC Name

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXGKRKNVSWLOG-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.